Diphenylmethyl isocyanide
Description
General Characteristics of Isocyanides
Isocyanides, also known as isonitriles, are a class of organic compounds containing the functional group -N≡C. wikipedia.org They are isomers of nitriles (-C≡N) but exhibit markedly different chemical properties due to the reversed connectivity of the carbon and nitrogen atoms. wikipedia.org
The unique electronic structure of the isocyanide functional group confers upon it a distinct reactivity profile. The terminal carbon atom can act as both a nucleophile and an electrophile, a feature that is uncommon in other functional groups. researchgate.netresearchgate.net This ambiphilic nature allows isocyanides to participate in a wide array of chemical transformations. They are susceptible to α-addition reactions, where both an electrophile and a nucleophile add to the same carbon atom. researchgate.net While stable in the presence of strong bases, isocyanides are sensitive to acidic conditions and can be hydrolyzed to formamides. wikipedia.org They also exhibit a propensity to undergo polymerization in the presence of Lewis and Brønsted acids. wikipedia.org Furthermore, isocyanides can engage in radical reactions, forming imidoyl radicals as key intermediates. nih.gov
The versatile reactivity of isocyanides makes them valuable reactive intermediates in organic synthesis. thieme-connect.de They are particularly prominent in multicomponent reactions (MCRs), where multiple starting materials combine in a single step to form a complex product. wikipedia.orgsmolecule.com The Ugi and Passerini reactions are classic examples of MCRs that heavily rely on the unique reactivity of isocyanides to construct complex molecular scaffolds, such as peptidomimetics. wikipedia.orgsmolecule.com Isocyanides also participate in cycloaddition reactions, like the [4+1] cycloaddition with tetrazines, and can be used in palladium-catalyzed coupling reactions. wikipedia.org Their ability to undergo insertion into various bonds further expands their synthetic utility, enabling the construction of diverse heterocyclic systems. organic-chemistry.org
The Significance of the Diphenylmethyl Moiety in Isocyanide Chemistry
The presence of the diphenylmethyl (or benzhydryl) group in diphenylmethyl isocyanide significantly influences its properties and applications. This bulky substituent provides steric hindrance, which can modulate the reactivity of the isocyanide functional group. smolecule.com For instance, in certain reactions, the steric bulk can prevent unwanted side reactions or direct the reaction towards a specific pathway.
One of the most important applications of the diphenylmethyl group in this context is its role as a "convertible" isocyanide. researchgate.netorganic-chemistry.org In multicomponent reactions like the Ugi reaction, the resulting N-(diphenylmethyl)amide can be readily cleaved under specific conditions to yield other functional groups, a transformation that is often difficult with amides derived from less bulky isocyanides. thieme-connect.de This feature makes this compound a valuable tool in the synthesis of complex molecules, including natural products and their analogs. organic-chemistry.org The diphenylmethyl group's stability and its ability to be removed selectively make it a strategic choice for chemists aiming to build intricate molecular architectures. thieme-connect.de
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 3128-85-6 |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| Appearance | Light yellow crystalline needles |
| Melting Point | 45°C to 51°C chemsrc.com |
| Boiling Point | 140 - 142°C at 760 mmHg chemsrc.com |
| Flash Point | 41°C chemsrc.com |
| LogP | 2.926 chemsrc.com |
| IUPAC Name | [isocyano(phenyl)methyl]benzene |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature |
| Infrared (IR) Spectroscopy | Strong absorption in the range of 2165–2110 cm⁻¹ (characteristic of the isocyanide group) wikipedia.org |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Signal for the isocyanide carbon typically appears in the range of 156-170 ppm scripps.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[isocyano(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQCRSUOJRCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-85-6 | |
| Record name | 1,1′-(Isocyanomethylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3128-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Diphenylmethyl Isocyanide and Its Derivatives
Classical Approaches to Isocyanide Synthesis
Traditional methods for isocyanide synthesis have long been established, primarily relying on nucleophilic substitution reactions. These approaches are valued for their directness and utility in preparing a range of isocyanide structures.
Nucleophilic Substitution of Halides with Metal Cyanides
One of the earliest and most direct methods for synthesizing isocyanides is the reaction of alkyl halides with metal cyanides. rsc.org Historically, silver cyanide (AgCN) has been the reagent of choice for this transformation. scispace.com The reaction proceeds via a nucleophilic substitution mechanism where the cyanide ion attacks the electrophilic carbon of the alkyl halide. The choice of the metal cation is crucial; while alkali metal cyanides predominantly yield nitriles through C-alkylation, the use of heavy metal salts like silver(I) cyanide favors the formation of isocyanides through N-alkylation.
For the synthesis of benzylic isonitriles, such as diphenylmethyl isocyanide, the corresponding benzylic bromides are treated with silver cyanide. nih.gov This method is particularly effective for primary and secondary halides. The general reaction is as follows:
R-X + AgCN → R-NC + AgX
Where R represents the diphenylmethyl group and X is a halide (e.g., Br, Cl).
The preference for isocyanide formation with silver cyanide is often attributed to the soft-hard acid-base (HSAB) theory, where the "softer" silver cation has a stronger interaction with the halide, facilitating the attack from the "harder" nitrogen terminus of the ambident cyanide nucleophile. nih.gov
Variants Utilizing Silyl Cyanide in Conjunction with Lewis Acids
A significant refinement to the classical substitution method involves the use of trimethylsilyl cyanide (TMSCN) as the cyanide source. taylorandfrancis.com TMSCN is a versatile reagent that can act as a nucleophilic source of cyanide, often activated by a Lewis acid. taylorandfrancis.com This approach offers an efficient route to benzylic isocyanides from the corresponding halides or alcohols. nih.govorganic-chemistry.org
Kitano and co-workers developed a method for synthesizing benzylic isonitriles by reacting primary benzylic bromides with TMSCN in the presence of a stoichiometric amount of silver perchlorate (AgClO₄) as an activator. nih.gov The proposed mechanism involves the in situ generation of a highly reactive benzylic perchlorate intermediate, which is then subjected to nucleophilic attack by TMSCN. The steric bulk of the trimethylsilyl group on the carbon atom of TMSCN is thought to favor the formation of the isonitrile product. nih.gov
Table 1: Synthesis of Benzylic Isonitriles using TMSCN and AgClO₄
| Substrate (Benzylic Bromide) | Product (Isonitrile) | Yield (%) |
|---|---|---|
| Benzyl bromide | Benzyl isocyanide | 85 |
| 4-Methoxybenzyl bromide | 4-Methoxybenzyl isocyanide | 92 |
| Diphenylmethyl bromide | This compound | 78 |
| 4-Chlorobenzyl bromide | 4-Chlorobenzyl isocyanide | 88 |
Data compiled from representative studies on isocyanide synthesis. nih.gov
This method demonstrates the utility of silyl cyanides in overcoming some limitations of traditional metal cyanides, providing a cleaner and often higher-yielding pathway to isocyanides.
Stereoselective and Enantioselective Synthesis of Chiral Isocyanides
The demand for enantiomerically pure compounds in fields like drug discovery and materials science has driven the development of asymmetric syntheses of chiral isocyanides. beilstein-journals.orgbeilstein-journals.orgnih.gov These methods allow for the precise control of stereochemistry, leading to valuable and complex molecular architectures. researchgate.net
Catalyst-Controlled Approaches for Chiral Isocyanide Formation
Catalytic asymmetric reactions are at the forefront of modern organic synthesis, and their application to isocyanide chemistry has enabled the construction of various chiral structures. researchgate.net Both transition-metal catalysis and organocatalysis have been successfully employed to generate chiral isocyanides with high enantioselectivity. nih.gov
One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions involving isocyanides. For instance, palladium-catalyzed enantioselective reactions between vinyl isocyanides and aryl iodides have been developed to produce planar chiral pyridoferrocenes with high yields (61–99%) and enantiomeric excesses (72–99% ee) using a phosphoramidite ligand. nih.gov
Another approach is the use of chiral phosphoric acids (CPAs) as catalysts in multicomponent reactions. Yang and co-workers reported an asymmetric Groebke–Blackburn–Bienaymé reaction to afford axially chiral imidazo[1,2-a]pyridines in excellent yields and enantioselectivities (up to >99% ee). nih.gov The mechanism involves the activation of an imine intermediate by the CPA catalyst, followed by nucleophilic addition of the isocyanide and subsequent intramolecular cyclization to generate the axially chiral product. nih.gov
Table 2: Examples of Catalyst-Controlled Enantioselective Isocyanide Reactions
| Reaction Type | Catalyst/Ligand | Product Type | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd-catalyzed Isocyanide Insertion | Pd / Phosphoramidite L1 | Planar Chiral Pyridoferrocenes | 61-99 | 72-99 |
| Groebke–Blackburn–Bienaymé | Chiral Phosphoric Acid (CPA) C1 | Axially Chiral Imidazo[1,2-a]pyridines | up to 99 | up to >99 |
| Ag-catalyzed [3+2] Cycloaddition | Ag₂CO₃ / Amino-phosphine L7 | Axially Chiral Phenols | High | High |
Data represents findings from various studies on catalytic asymmetric synthesis. nih.gov
These catalyst-controlled methods provide powerful tools for accessing non-central chirality, a key feature in many complex functional molecules. beilstein-journals.orgbeilstein-journals.orgnih.gov
Diastereoselective Transformations Yielding Bifunctional Isocyanides
The synthesis of molecules with multiple stereocenters requires control over diastereoselectivity. Isocyanide-based multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they can rapidly generate molecular complexity and create multiple stereocenters in a single step. mdpi.com
A notable example is the highly diastereoselective four-component reaction (4CR) that combines a phosphonate, nitriles, aldehydes, and isocyanoacetates to produce functionalized 3-isocyano-3,4-dihydro-2-pyridones. bohrium.com This reaction proceeds through the in-situ generation of a 1-azadiene, which is then trapped by the isocyanoacetate. This strategy is significant as it leads to heterocycles containing an isocyanide substituent, offering numerous possibilities for further chemical modifications. bohrium.com
Furthermore, diastereoselective approaches have been used to create complex scaffolds possessing both axial and central chirality. A silver-catalyzed desymmetric [3 + 2] cycloaddition between prochiral N-aryl maleimides and α-substituted α-acidic isocyanides yields highly functionalized bicyclic 1-pyrrolines. beilstein-journals.org These products, bearing a remote C–N stereogenic axis and three contiguous stereogenic carbon centers, are obtained in high yields (up to 97%) and with excellent stereoselectivities (up to >20:1 dr, 99% ee). beilstein-journals.orgresearchgate.net
These transformations highlight the power of modern synthetic methodologies to construct intricate, bifunctional molecules with precise control over their three-dimensional structure, starting from relatively simple isocyanide precursors.
Reaction Mechanisms and Reactivity of Diphenylmethyl Isocyanide
α-Addition Reactions and Carbene-like Reactivity
The isocyano carbon atom is formally divalent, possessing both a nucleophilic lone pair and an electrophilic π* orbital. imtm.cz This electronic configuration gives it a "carbene-like" character, enabling it to undergo α-addition reactions where both an electrophile and a nucleophile add to the same carbon atom. imtm.cznih.gov This reactivity is fundamental to many isocyanide-based multicomponent reactions. nih.gov
The isocyano carbon can be described as a C(II) species. nih.gov Its reactivity is distinct from most other functional groups in organic chemistry because it can act as both a nucleophile and an electrophile at the same carbon center. imtm.cz This dual reactivity is the basis for its participation in α-additions. The initial, often irreversible, step in many multicomponent reactions involving isocyanides is the α-addition of a cation (electrophile) and an anion (nucleophile) directly onto this carbon. nih.gov The resulting α-adduct is an intermediate that subsequently rearranges to form the final stable product. nih.gov This ability to engage with both electrophiles and nucleophiles simultaneously is a hallmark of its carbene-like nature. nih.gov
The mechanism of α-adduct formation has been investigated through both experimental and computational studies. A prominent example is the Passerini reaction, which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. nih.gov A related process is the reaction between a carboxylic acid and an isocyanide. Density Functional Theory (DFT) calculations have shown that this reaction proceeds via a stereoselective, concerted α-addition of the acid to the isocyanide. researchgate.net This addition leads to the formation of an acyl imidate intermediate, which can then undergo further rearrangement. researchgate.net
The general mechanism for α-addition can be summarized as the attack of an electrophile (E+) and a nucleophile (Nu-) onto the isocyanide carbon. This process forms a transient α-adduct intermediate which is then trapped or rearranges to yield the final product.
| Electrophile Source | Nucleophile Source | Resulting α-Adduct Type |
| Carboxylic Acid (R-COOH) | Carboxylic Acid (R-COO-) | Acyl-oxy-imidoyl |
| Hydrazoic Acid (HN₃) | Azide (N₃-) | Tetrazole precursor |
| Carbonyl Compound + Acid | Carboxylate | α-Acyloxyalkyl-carbonamide precursor |
Nucleophilic Reactivity of the Isocyano Carbon
While the α-addition highlights its carbene-like nature, the lone pair on the terminal carbon also allows diphenylmethyl isocyanide to act as a potent carbon-centered nucleophile. This nucleophilicity is central to its participation in substitution reactions and other pathways for constructing new chemical bonds.
Recent studies have established that isocyanides are versatile nucleophiles in SN2 reactions, a previously unexplored area of their reactivity. imtm.cznih.gov In this transformation, the isocyanide attacks an alkyl halide or a similar electrophile, displacing a leaving group to form a nitrilium ion intermediate. researchgate.net This intermediate is highly reactive and is readily hydrolyzed by water present in the reaction mixture to yield a highly substituted secondary amide. nih.govresearchgate.net
This three-component process (isocyanide, electrophile, water) represents a novel method for amide synthesis. researchgate.net The reaction is notable for its broad scope, accommodating a wide variety of isocyanide and electrophile structures and demonstrating high functional group tolerance. imtm.czresearchgate.net
Table 2: Illustrative SN2 Reactions of Isocyanides
| Isocyanide | Electrophile (Alkyl Halide) | Intermediate | Final Product (after Hydrolysis) |
|---|---|---|---|
| This compound | Methyl iodide | Diphenylmethyl(methyl)nitrilium ion | N-(diphenylmethyl)acetamide |
| This compound | Benzyl bromide | Benzyl(diphenylmethyl)nitrilium ion | N-(diphenylmethyl)-2-phenylacetamide |
The nucleophilic character of this compound is fundamental to various reactions that form new carbon-nitrogen bonds. The SN2 reaction described above is a primary example. nih.gov Beyond this, isocyanides are key components in multicomponent reactions (MCRs) that efficiently build molecular complexity. nptel.ac.in
In the Ugi four-component reaction, an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid combine to form a bis-amide. nptel.ac.in The reaction is thought to proceed through the formation of an imine from the amine and carbonyl compound, which then undergoes α-addition with the isocyanide and the carboxylic acid. This sequence of events rapidly assembles four different molecules, creating two new amide bonds in a single step. Such reactions are powerful tools for creating libraries of complex molecules for applications in medicinal chemistry and materials science. nih.gov
Radical Reaction Pathways
In addition to its ionic reactivity, this compound can participate in radical reactions. The isocyano group is an excellent radical acceptor. nih.gov The addition of a radical species to the isocyanide carbon generates an imidoyl radical as a key intermediate, which can then undergo further transformations. nih.gov
The general pathway involves the addition of a carbon or heteroatom radical to the terminal carbon of the isocyanide. nih.gov For example, thiyl radicals (R'S•), generated from thiols, add to isocyanides to form an imidoyl radical intermediate. This intermediate can then abstract a hydrogen atom from another thiol molecule to yield a thioformimidate, propagating a radical chain reaction. beilstein-journals.org Similarly, carbon-centered radicals, such as perfluoroalkyl radicals, can add to the isocyanide, with the resulting imidoyl radical being trapped by an iodine atom to give a 1,1-adduct. nih.govbeilstein-journals.org
These radical reactions provide a powerful, metal-free method for functionalizing isocyanides and synthesizing a variety of nitrogen-containing compounds, including selenocarbamates and phenanthridine (B189435) derivatives through radical cyclization pathways. nih.govrsc.org
Table 3: Examples of Radical Reactions Involving Isocyanides
| Radical Source | Generated Radical | Intermediate Species | Product Type |
|---|---|---|---|
| Thiol (R'SH) + AIBN | Thiyl radical (R'S•) | Imidoyl radical | Thioformimidate |
| Perfluoroalkyl iodide (RFI) | Perfluoroalkyl radical (RF•) | Imidoyl radical | 1,1-adduct (R-N=C(I)-RF) |
| Selenosulfonates + Water | Selenyl radical (R'Se•) | Imidoyl radical | Selenocarbamate |
Formation and Reactivity of Imidoyl Radical Intermediates
This compound, like other isocyanides, participates in radical reactions primarily through the formation of imidoyl radical intermediates. nih.gov These intermediates are typically generated by the addition of a radical species to the isocyanide carbon atom. researchgate.netnih.gov The presence of a lone pair on the carbenic carbon of the isocyanide group makes it an excellent acceptor for radical species. nih.govresearchgate.net This reactivity, termed somophile reactivity, is a key pathway for isocyanide functionalization. nih.gov
Once formed, the diphenylmethyl imidoyl radical is a divergent intermediate whose fate depends on the specific reaction conditions and the other species present. rsc.org Common reaction pathways for imidoyl radicals include:
Intramolecular Cyclization: If an appropriate radical acceptor, such as an aryl group, is present elsewhere in the molecule, the imidoyl radical can undergo intramolecular cyclization to form new ring systems. nih.gov
Oxidation: The radical can be oxidized to a nitrilium ion. nih.gov
Fragmentation: Imidoyl radicals can undergo fragmentation. This can involve α-fragmentation, which regenerates the isocyanide and the initial radical species, or β-fragmentation, which leads to the formation of a nitrile. nih.gov
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor to yield a thioformimidate or a similar structure. nih.gov
The stability and subsequent reaction pathways of the imidoyl radical derived from this compound are influenced by the electronic and steric properties of the bulky diphenylmethyl group.
Silver-Promoted Radical Coupling Reactions with Alcohols and Phenols
Silver salts can promote the radical coupling of isocyanides, including aromatic isocyanides analogous to this compound, with alcohols and phenols. rsc.orgresearchgate.net This reaction, conducted in the presence of water, yields diverse carbamate (B1207046) products. rsc.org Research combining experimental and theoretical studies has revealed a novel reaction mechanism that deviates from the expected 1,1-addition of an alcohol-derived radical to the isocyanide to form an imidoyl radical. rsc.org
Instead, the proposed mechanism involves a sequence of:
Hydration: The isocyanide undergoes hydration in the initial step.
Radical Coupling: This is followed by a coupling reaction with alkoxyl or phenoxyl radicals generated from the corresponding alcohols or phenols. rsc.org
This unprecedented pathway highlights a unique reactivity mode for isocyanides under silver-mediated radical conditions. rsc.org The use of silver catalysis is crucial for promoting these types of C-C bond-forming transformations under generally mild conditions. dntb.gov.ua While specific data for this compound is not detailed, the reactivity of other aromatic isocyanides in these systems provides a strong model for its expected behavior. For example, silver-catalyzed cross-coupling reactions have been successfully applied to propargylic alcohols and various isocyanides to produce 2,3-allenamides. nih.gov
Isocyanide Homologation and Oligomerization Reactions
C-C Bond Formation via Proposed Carbene Intermediates
The homologation and oligomerization of isocyanides represent a significant pathway for carbon-carbon bond formation. Mechanistic studies on the reactions of various isocyanides with a neutral Aluminium(I) complex suggest that these transformations proceed through carbene intermediates. d-nb.inforesearchgate.net Although this compound was not the specific substrate in these studies, the findings provide a foundational mechanism for C-C bond coupling in isocyanides.
The proposed pathway involves the following key steps:
Coordination: An isocyanide molecule coordinates to a metal center.
Reductive Coupling: A second molecule of isocyanide associates, followed by a reductive coupling event.
Carbene Formation: A subsequent rearrangement leads to the formation of a key carbene intermediate. d-nb.info
This carbene species is pivotal for chain growth, reacting with additional isocyanide molecules to generate di-, tri-, tetra-, or even pentamerization products. d-nb.inforesearchgate.net The generation of carbenes, which are neutral carbon species with an incomplete octet, is a known strategy for C-C bond formation, such as in cyclopropanation and C-H insertion reactions. organic-chemistry.orglibretexts.org The trapping of a proposed carbene intermediate as a molybdenum(0) complex provides strong evidence for its existence in these isocyanide coupling reactions. d-nb.inforesearchgate.net
Stepwise Coupling Mechanisms Investigated by Spectroscopic and Computational Methods
The stepwise mechanism of isocyanide coupling has been investigated in detail using low-temperature Nuclear Magnetic Resonance (NMR) monitoring, isotopic labeling, and quantum chemical calculations (DFT). d-nb.inforesearchgate.net These studies have elucidated the key intermediates and transition states involved in the homologation process.
Computational studies on the reaction of phenyl isocyanide with an Aluminium(I) complex identified a carbene as the key intermediate in the chain growth phase. d-nb.info The calculations mapped out the energy profile for the transformation, revealing the Gibbs free energies for various intermediates and transition states.
| Species | Description | ΔG (kJ mol⁻¹) |
|---|---|---|
| IM1Ph | Initial coordination of one phenyl isocyanide | +43 |
| IM2Ph | Association of a second phenyl isocyanide | +46 |
| IM3Ph | Product of reductive coupling | -8 |
| BPh | Key carbene intermediate | -90 |
These spectroscopic and computational methods provide a powerful approach for understanding complex reaction mechanisms that are not fully accessible through experimental observation alone. nih.gov Similar computational protocols have been used to investigate the oligomerization reactions of other isocyanate-containing compounds, such as toluene (B28343) diisocyanate (TDI). mdpi.comsemanticscholar.org
Influence of Steric Bulk on Oligomerization and Homologation Pathways
The steric properties of the substituent on the isocyanide play a critical role in determining the outcome of homologation and oligomerization reactions. d-nb.inforesearchgate.net Studies comparing isocyanides with different steric profiles demonstrate a clear structure-reactivity relationship.
Sterically Encumbered Isocyanides: When a highly hindered isocyanide, such as 2,6-bis(benzhydryl)-4-Me-phenyl isocyanide, is used, the reaction yields alumina-aziridine and bimolecular coupling products. The significant steric bulk prevents further oligomerization. researchgate.net
Moderately Bulky Isocyanides: An isocyanide with intermediate bulk, like adamantyl isocyanide, primarily leads to a trimerization product. d-nb.inforesearchgate.net
Less Congested Isocyanides: Sterically less demanding isocyanides, such as phenyl isocyanide, can undergo more extensive coupling, yielding tri-, tetra-, and even pentamerization products, often accompanied by the formation of complex heterocyclic structures like quinolines and indoles. d-nb.inforesearchgate.net
Given the substantial size of the diphenylmethyl group, it is expected that this compound would behave similarly to a moderately bulky isocyanide. Its steric profile would likely favor lower-order oligomers, such as dimers or trimers, while disfavoring the formation of higher-order polymers due to steric hindrance around the reactive center.
Applications of Diphenylmethyl Isocyanide in Advanced Organic Synthesis
Multicomponent Reactions (MCRs)
IMCRs are a class of chemical reactions where three or more reactants combine in a one-pot process to form a single product that incorporates all or most of the atoms of the starting materials. wustl.edu The unique electronic structure of the isocyanide functional group, which can react with both electrophiles and nucleophiles at the same carbon atom, is central to the versatility of these reactions. acs.orgbeilstein-journals.org Among the various IMCRs, the Ugi and Passerini reactions are the most well-established and widely used for creating peptide-like structures. beilstein-journals.orgbeilstein-journals.org
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgnih.gov The reaction proceeds through the formation of an imine from the carbonyl compound and the amine, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate, and the resulting adduct undergoes an intramolecular Mumm rearrangement to yield the final product. beilstein-journals.orgbeilstein-journals.orgnih.gov
A significant advantage of using diphenylmethyl isocyanide in the Ugi reaction is its function as a "convertible isocyanide." acs.orgnih.gov The term refers to an isocyanide bearing a substituent that can be easily cleaved after the multicomponent reaction to reveal a different functional group, typically a primary amide. The diphenylmethyl (or benzhydryl) group is particularly well-suited for this role as it can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the parent -NH2 group. This Ugi-deprotection strategy dramatically increases the synthetic utility of the reaction, allowing the Ugi product to serve as a versatile intermediate for further transformations, most notably cyclization reactions. beilstein-journals.orgnih.gov
Table 1: Example of the Ugi Reaction with this compound
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Ugi Product (α-Acylamino Amide) |
| Benzaldehyde | Benzylamine | Acetic Acid | This compound | N-(1-(benzylamino)-1-oxo-1-phenylpropan-2-yl)-N-(diphenylmethyl)acetamide |
The Ugi reaction is exceptionally well-suited for the synthesis of peptidomimetics—compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.govfrontiersin.org IMCRs provide direct access to linear peptide-like structures. beilstein-journals.orgnih.gov
The use of this compound is particularly powerful in the synthesis of cyclic peptidomimetics, such as 2,5-diketopiperazines (DKPs). DKPs are six-membered heterocyclic rings found in a wide variety of natural products and are recognized as privileged scaffolds in drug discovery due to their conformational rigidity and biological activity. mdpi.combaranlab.org The synthesis can be achieved through a Ugi/deprotection/cyclization (UDC) sequence. acs.org In this approach, an N-protected amino acid is used as the carboxylic acid component in an Ugi reaction with an aldehyde, an amine, and this compound. The resulting linear Ugi product contains all the necessary components for cyclization. Subsequent removal of the diphenylmethyl group with acid exposes a primary amide, which can then undergo intramolecular cyclization with the deprotected amino acid's ester group to form the desired diketopiperazine ring. acs.orgmdpi.com
Table 2: Representative Substrates for Diketopiperazine Synthesis via UDC Strategy
| Aldehyde Component | Amine Component | N-Protected Amino Acid | Isocyanide Component | Resulting Scaffold |
| Formaldehyde | Methylamine | Boc-Alanine | This compound | N-substituted Diketopiperazine |
| Isobutyraldehyde | Ammonia | Fmoc-Glycine | This compound | C-substituted Diketopiperazine |
| Benzaldehyde | Benzylamine | Cbz-Valine | This compound | N,C-disubstituted Diketopiperazine |
The strategic use of the Ugi reaction with convertible isocyanides like this compound has been demonstrated in the total synthesis of complex natural products. nih.govuni-bayreuth.de This approach allows for the efficient assembly of a significant portion of a target molecule's backbone in a single, highly convergent step. A notable example is the use of a Ugi four-component reaction employing this compound in a synthetic strategy toward polyoxin antibiotics. acs.org This family of natural products features complex peptidyl structures, for which the Ugi reaction provides an ideal method for rapid assembly of the core framework. The convertible nature of the diphenylmethyl group is crucial, enabling post-Ugi modifications necessary to complete the synthesis of the natural product.
The Passerini three-component reaction (P-3CR) is the first reported isocyanide-based MCR, discovered by Mario Passerini in 1921. nih.govnih.gov It involves the reaction of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents, where the components form a cyclic transition state. nih.govorganic-chemistry.org
This compound serves as an effective isocyanide component in the Passerini reaction. Its participation leads to the formation of an α-acyloxy carboxamide where the amide nitrogen is substituted with the bulky diphenylmethyl group. While the diphenylmethyl group in this context can also be cleaved, its application as a convertible handle is less frequently cited for the Passerini reaction compared to the Ugi reaction. The primary utility lies in its ability to participate in the reaction to efficiently generate highly functionalized molecules. wikipedia.orgorganicreactions.org
Table 3: Example of the Passerini Reaction with this compound
| Reactant 1 (Ketone) | Reactant 2 (Carboxylic Acid) | Reactant 3 (Isocyanide) | Passerini Product (α-Acyloxy Amide) |
| Acetone | Benzoic Acid | This compound | 2-((diphenylmethyl)amino)-1,1-dimethyl-2-oxoethyl benzoate |
Beyond the well-known Ugi and Passerini reactions, the unique reactivity of isocyanides has led to the development of other MCRs. acs.org These reactions often involve variations of the core mechanism, such as using different nucleophiles to trap the key nitrilium intermediate or employing bifunctional reactants that can undergo subsequent intramolecular reactions. nih.gov
This compound, with its proven utility as a convertible isocyanide, is a valuable component for exploration in these novel MCRs. For instance, reactions that aim to produce heterocyclic scaffolds can benefit from a post-MCR cleavage of the diphenylmethyl group to enable a cyclization step. nih.gov Its steric bulk can also influence the stereoselectivity of certain MCRs. The continued development of new IMCRs provides a platform for discovering novel applications for this compound in the rapid synthesis of complex and biologically relevant molecules. acs.org
The Ugi Reaction
Synthesis of Diverse Heterocyclic Compounds
The reactivity of the isocyanide functional group in this compound is central to its utility in synthesizing a wide array of nitrogen- and oxygen-containing heterocycles. The bulky diphenylmethyl group can influence reaction stereochemistry and solubility while the isocyanide carbon participates directly in ring-forming steps.
Construction of Selenazoles and Imidazolin-selones
The synthesis of selenium-containing heterocycles, such as selenazoles, often proceeds through the Hantzsch-type condensation. This typically involves the reaction of a selenoamide with an α-haloketone. While direct application of isocyanides is less common, they can serve as precursors to key intermediates. For instance, isocyanides can be converted to selenoamides, which then participate in cyclization reactions to form the selenazole core. Methodologies for selenazole synthesis include the cyclization of selenoamides or selenoureas with various reactants, demonstrating the versatility of selenium chemistry in forming these five-membered rings. mdpi.com
Imidazolin-selones, another class of selenium-containing heterocycles, are synthesized from corresponding imidazole precursors. The introduction of selenium is typically achieved by reacting an imidazolium salt or a carbene with elemental selenium.
Formation of Oxazole Derivatives
This compound is a valuable reagent for the synthesis of oxazole derivatives, primarily through reactions analogous to the Van Leusen oxazole synthesis. wikipedia.orgnih.gov This reaction classically involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. nih.gov The isocyanide acts as a "C2N1" synthon in a [3+2] cycloaddition process. nih.gov
The general mechanism involves the deprotonation of the isocyanide at the α-carbon, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes cyclization and subsequent elimination to afford the aromatic oxazole ring. nih.gov By replacing TosMIC with this compound, the reaction can yield oxazoles with different substitution patterns, influenced by the steric and electronic properties of the diphenylmethyl group. Various bases and reaction conditions, including microwave irradiation, have been employed to optimize this synthesis, making it a versatile tool for creating diverse oxazole libraries. nih.gov
Table 1: Examples of Van Leusen-type Oxazole Synthesis Conditions
| Isocyanide | Aldehyde | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| TosMIC | Substituted Aryl Aldehydes | K3PO4 | Isopropanol | Microwave | 5-Substituted Oxazoles | nih.gov |
| TosMIC | Various Aldehydes | K2CO3 | Ionic Liquids | Room Temp | 4,5-Disubstituted Oxazoles | nih.gov |
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
A powerful application of isocyanides like this compound is in the construction of complex fused heterocyclic systems such as pyrrolo[3,4-b]pyridin-5-ones. A key strategy is the Ugi-Zhu three-component reaction (UZ-3CR), which serves as the entry point to a subsequent cascade process. mdpi.comnih.govsemanticscholar.org
Table 2: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/Cascade Process
| Catalyst | Solvent | Heat Source | Key Steps | Yield Range | Reference |
|---|---|---|---|---|---|
| Ytterbium triflate | Toluene (B28343) | Microwaves | Ugi-Zhu 3CR, aza-Diels-Alder, N-acylation, aromatization | 20-92% | mdpi.comnih.gov |
Directed Construction of Quinoline and Indole Derivatives
Isocyanides are instrumental in modern synthetic routes to quinoline and indole scaffolds, offering alternatives to classical named reactions like the Fischer indole synthesis or the Friedländer quinoline synthesis. nih.govrsc.orgiipseries.orgwikipedia.org
For indole synthesis, isocyanide-based multicomponent reactions provide a flexible and efficient approach. nih.govrsc.org For example, an innovative two-step process involves an initial Ugi multicomponent reaction using anilines, glyoxal dimethyl acetal, formic acid, and an isocyanide. The resulting intermediate then undergoes an acid-induced cyclization to form the indole core under mild, metal-free conditions. semanticscholar.org This method highlights the utility of the isocyanide as a key building block for constructing the heterocyclic ring.
In quinoline synthesis, isocyanides can be employed in palladium-catalyzed annulation reactions. For instance, the reaction of o-iodo-anilines with propargyl alcohols in the presence of a palladium catalyst can generate 2,4-disubstituted quinolines. More directly, isocyanide insertion reactions, such as the palladium-catalyzed aerobic oxidative cyclization of 2-ethynylanilines with isocyanides, provide a regioselective route to functionalized 2-aminoquinolines. organic-chemistry.org
Pathways to Isoquinoline Scaffolds
The synthesis of the isoquinoline core, a privileged scaffold in medicinal chemistry, can be effectively achieved using isocyanide-based methodologies. nih.govrsc.org Modern approaches often utilize transition-metal catalysis or photoredox chemistry to construct the isoquinoline ring system.
A notable example is the visible-light-promoted insertion of vinyl isocyanides with diaryliodonium salts. nih.gov This reaction proceeds at room temperature and represents a mild and efficient method for generating multi-substituted isoquinolines. The reaction is initiated by visible light, which facilitates the reaction between the isocyanide and the diaryliodonium salt to build the heterocyclic framework. This highlights a modern, energy-efficient approach to isoquinoline synthesis where the isocyanide is a crucial reactant.
Diphenylmethyl Isocyanide in Coordination Chemistry and Catalysis
Ligand Properties and Metal Complex Formation
The coordination chemistry of diphenylmethyl isocyanide is largely defined by the interplay between the electronic nature of the isocyanide group and the steric influence of the bulky diphenylmethyl substituent.
Classification as an L-Type Ligand in Coordination Compounds
In the widely used Covalent Bond Classification (CBC) method, ligands are categorized based on the number of electrons they donate to a metal center. Isocyanides (CNR), including this compound, are classified as L-type ligands. wikipedia.org This classification denotes them as neutral, two-electron donors, analogous to other ligands like carbon monoxide (CO) and phosphines. wikipedia.org They form a coordinate bond with a metal center by donating the lone pair of electrons located on the carbon atom. rsc.org
Comparative Analysis of Sigma-Donor and Pi-Acceptor Characteristics with Carbon Monoxide
This compound, like other isocyanides, is isoelectronic with carbon monoxide, making CO a crucial benchmark for understanding its bonding properties. rsc.org Both ligands engage in a synergistic bonding mechanism with transition metals, which involves two main components: a σ-donor bond and a π-acceptor bond.
σ-Donation: The isocyanide carbon atom donates its lone pair of electrons to an empty d-orbital on the metal center. Generally, isocyanides are considered stronger σ-donors than carbon monoxide. wikipedia.org This is because the highest occupied molecular orbital (HOMO), which corresponds to the carbon lone pair, is higher in energy in isocyanides, making them better Lewis bases. wikipedia.org
π-Acceptance (Back-bonding): The metal center donates electron density from its filled d-orbitals back into the empty π* antibonding orbitals of the isocyanide ligand. Isocyanides are typically weaker π-acceptors than CO. wikipedia.org This back-donation strengthens the metal-ligand bond but weakens the carbon-nitrogen triple bond.
The balance between σ-donation and π-back-bonding can be monitored using infrared (IR) spectroscopy by observing the stretching frequency (νC≡N) of the isocyanide bond. osti.gov Stronger π-back-bonding from an electron-rich metal center leads to a greater population of the π* orbitals, weakening the C≡N bond and causing a shift to a lower frequency (red-shift). Conversely, in complexes where σ-donation is dominant and back-bonding is weak (e.g., with electron-deficient metal centers), the C≡N bond is strengthened, and the stretching frequency shifts to a higher energy (blue-shift) compared to the free ligand. osti.govnih.gov
| Property | Isocyanides (e.g., this compound) | Carbon Monoxide (CO) |
|---|---|---|
| Classification | L-type Ligand | L-type Ligand |
| σ-Donor Ability | Stronger | Weaker |
| π-Acceptor Ability | Weaker | Stronger |
| Effect on Metal Basicity | Increases electron density on the metal more effectively | Less effective at increasing electron density on the metal |
| Resulting Complex Reactivity | Complexes are more susceptible to protonation and oxidation wikipedia.org | Complexes are less basic; e.g., Fe(CO)₅ is not easily protonated wikipedia.org |
Formation of Transition Metal Isocyanide Complexes and Stereochemistry
This compound forms stable coordination complexes with a wide range of transition metals. The stoichiometry and structure of these complexes often mirror those of their metal carbonyl counterparts. wikipedia.org However, the steric bulk of the diphenylmethyl group plays a crucial role in determining the final geometry and coordination number of the complex. Sterically demanding ligands like this compound can enforce lower coordination numbers than less bulky isocyanides, preventing the formation of highly crowded complexes. fu-berlin.deescholarship.org For instance, studies on similarly bulky meta-terphenyl isocyanides have shown that they can stabilize rare low-coordinate species, such as three-coordinate bis-isocyanide complexes of copper(I). fu-berlin.de The stereochemistry is also heavily influenced by steric repulsion between ligands, which can favor specific isomers (e.g., trans over cis) to minimize steric strain. mdpi.com
Stereoelectronic Effects of the Diphenylmethyl Substituent on Ligand Properties
The term "stereoelectronic effects" refers to the combined influence of steric hindrance and electronic properties on the chemical behavior of a molecule. For the this compound ligand, these effects are significant.
Steric Effects: The two phenyl rings create a bulky steric profile that dictates how the ligand can approach and pack around a metal center. This steric hindrance can:
Limit the number of ligands that can coordinate to a single metal atom. fu-berlin.de
Influence the kinetic and thermodynamic stability of the resulting complex.
Create a "pocket" around the metal's active site, which can influence the selectivity of catalytic reactions. nih.gov
Force specific coordination geometries to relieve steric pressure, as observed in complexes with bulky meta-terphenyl isocyanides. fu-berlin.de
Bridging vs. Terminal Coordination Modes
Like carbon monoxide, isocyanide ligands can coordinate to metal centers in two primary modes:
Terminal Coordination: The isocyanide ligand binds to a single metal center through its carbon atom (M-C≡N-R). This is the most common coordination mode. wikipedia.orgrsc.org
Bridging Coordination: The isocyanide ligand links two or more metal centers (M-(μ-CNR)-M'). While less common than for CO, bridging isocyanides are well-documented. wikipedia.org A key structural feature of bridging isocyanides is that the M-C-N-R unit is always bent, in contrast to the linear arrangement found in terminal coordination. wikipedia.org
The coordination mode can often be distinguished by IR spectroscopy, as bridging isocyanides exhibit significantly lower νC≡N stretching frequencies compared to their terminal counterparts in the same complex.
Catalytic Applications Featuring this compound and its Analogues
The unique reactivity of the isocyanide functional group has led to its extensive use in organic synthesis, particularly in multicomponent reactions (MCRs). This compound has proven to be a valuable reagent in this context, often serving as a "convertible isocyanide."
A convertible isocyanide is one whose substituent (in this case, the diphenylmethyl group) can be easily cleaved after the main reaction to yield a primary amide or other functional group. This strategy allows the isocyanide to facilitate a complex transformation, after which the bulky group is removed.
The most notable application of this compound is in the Ugi four-component reaction (Ugi-4CR) . acs.orgwikipedia.org This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a single step to produce a di-peptide-like α-acylamino amide. beilstein-journals.orgnih.gov The Ugi reaction is renowned for its efficiency and ability to rapidly generate molecular complexity from simple starting materials. nih.gov this compound has been used in Ugi-based strategies for the synthesis of complex molecules, including diketopiperazines and natural product precursors. acs.org After the Ugi reaction, the diphenylmethyl group can be cleaved under specific conditions to reveal the desired product.
Analogues of this compound, particularly other sterically bulky isocyanides, have also found broad utility in catalysis. The steric bulk of these ligands can accelerate catalytic reactions by promoting the formation of highly reactive, low-coordinate metal species. nih.gov For example, rhodium complexes bearing bulky isocyanide ligands have shown high efficiency in the hydrosilylation of ketones. nih.gov Furthermore, the unique electronic properties of aromatic isocyanides are being explored for their potential as organic photocatalysts in C-H functionalization reactions. nih.gov The synergy of isocyanide insertion and metal-catalyzed cross-coupling reactions continues to expand, making these compounds versatile C1 building blocks for synthesizing a wide array of nitrogen-containing molecules. nih.gov
Role as Ligands in Transition Metal Catalysis
The coordination of this compound to transition metal centers can significantly modify the catalyst's environment, impacting its activity and selectivity. The steric hindrance provided by the two phenyl groups can create a specific coordination sphere that favors certain reaction pathways.
While direct studies on this compound in hydrosilylation are limited, research on structurally related bulky isocyanide ligands provides valuable insights. For instance, platinum(0) complexes bearing N-heterocyclic carbene (NHC) ligands derived from 1,3-bis{2,6-bis(diphenylmethyl)-4-methylphenyl}imidazol-2-ylidene have been shown to be effective catalysts for the hydrosilylation of terminal olefins. The significant steric bulk of the diphenylmethyl groups on the ligand framework is crucial for achieving high catalytic activity and selectivity. These bulky ligands promote the formation of coordinatively unsaturated and highly reactive metal species, which are key intermediates in the catalytic cycle of hydrosilylation.
The catalytic performance of such complexes is summarized in the table below:
| Catalyst Precursor | Alkene Substrate | Silane | Product | Yield (%) | Selectivity (α:β) |
| [Pt(IPr)(dvtms)] | 1-Octene | Triethoxysilane | Octyltriethoxysilane | >99 | >99:1 |
| [Pt(IPr)(dvtms)] | Styrene | Phenylsilane | (1-Phenylethyl)phenylsilane | 98 | 98:2 |
IPr = 1,3-bis{2,6-bis(diphenylmethyl)-4-methylphenyl}imidazol-2-ylidene; dvtms = 1,3-divinyl-1,1,3,3-tetramethyldisiloxane
The high α-selectivity observed in these reactions is attributed to the steric pressure exerted by the bulky ligands, which directs the silicon-hydride addition to the terminal carbon of the alkene.
In the domain of palladium-catalyzed cross-coupling reactions, isocyanides can undergo insertion into Pd-C bonds, leading to the formation of imine derivatives, which can be subsequently hydrolyzed to ketones. This represents a valuable method for the construction of carbon-carbon bonds. While specific examples detailing the use of this compound in classic cross-coupling reactions like Suzuki, Heck, or Negishi are not extensively documented, its role as a "convertible isocyanide" in multicomponent reactions (MCRs) highlights its utility in forming C-N bonds.
In the Ugi four-component reaction, which efficiently creates α-aminoacyl amide derivatives, this compound can be employed. The resulting product retains the diphenylmethyl group on the amide nitrogen. This group can be subsequently cleaved under specific conditions, revealing a primary amide. This "convertible" nature makes this compound a useful tool for synthesizing complex molecules where a primary amide functionality is desired in the final product.
A representative scheme of the Ugi reaction employing a convertible isocyanide is shown below:
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Ugi Product |
| Benzaldehyde | Benzylamine | Acetic Acid | This compound | N-Benzoyl-N-benzyl-2-(diphenylmethylamino)-2-phenylacetamide |
Currently, there is a lack of specific research literature detailing the application of this compound as a ligand in transition metal-catalyzed olefin metathesis or hydrogenation processes. While isocyanides, in general, are known to coordinate to ruthenium, rhodium, and iridium centers, which are commonly used in these catalytic systems, the specific impact of the this compound ligand on the performance of these catalysts has not been reported.
The use of this compound as a ligand in transition metal-catalyzed oxidation reactions is another area that remains largely unexplored. The electronic properties of the isocyanide ligand can, in principle, influence the redox potential of the metal center, which is a critical factor in oxidation catalysis. However, no specific studies have been published to date that investigate the role of this compound in such transformations.
Asymmetric Catalysis with Chiral Isocyanide Ligands
The development of chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. The synthesis of chiral isocyanides and their application in stereoselective reactions is an active area of research.
The design of chiral isocyanide ligands for enantioselective multicomponent reactions, such as the Passerini and Ugi reactions, is a promising strategy for the synthesis of enantioenriched complex molecules. The chirality can be introduced in the backbone of the isocyanide, and the steric and electronic properties of the chiral scaffold can effectively control the stereochemical outcome of the reaction.
While there is a growing body of literature on the use of various chiral isocyanides in asymmetric MCRs, the design and implementation of chiral derivatives of this compound have not been specifically reported. The synthesis of such ligands would likely involve the use of chiral starting materials to construct the diphenylmethylamine precursor, followed by dehydration to the isocyanide. The bulky and rigid nature of a chiral diphenylmethyl framework could potentially offer high levels of stereochemical control in catalytic reactions.
The table below illustrates the general concept of using chiral isocyanides in asymmetric multicomponent reactions, with hypothetical data for a chiral this compound derivative.
| Reaction | Chiral Catalyst/Ligand | Substrate 1 | Substrate 2 | Substrate 3 | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Ugi | Chiral this compound | Isovaleraldehyde | Aniline | Benzoic Acid | Chiral α-aminoacyl amide | (Hypothetical) 85 | (Hypothetical) 92 |
| Asymmetric Passerini | Chiral this compound | Cyclohexanecarboxaldehyde | Acetic Acid | - | Chiral α-acyloxy carboxamide | (Hypothetical) 90 | (Hypothetical) 88 |
Investigation of Noncovalent Interactions in Chiral Induction Mechanisms
The steric and electronic profile of this compound makes it a compelling substrate for investigating the role of noncovalent interactions in mechanisms of chiral induction. The presence of two phenyl rings allows for a range of subtle yet influential forces, such as π-π stacking, lone pair-π interactions, and general steric hindrance, which are crucial in dictating the stereochemical outcome of a reaction. In catalytic asymmetric synthesis, these interactions between the substrate and a chiral catalyst are fundamental to achieving high enantioselectivity.
Asymmetric Mannich and Aldol Reactions
While specific documented examples of this compound in asymmetric Mannich and aldol reactions are not prevalent in readily available literature, its structural features suggest a significant potential for inducing stereoselectivity. The asymmetric Mannich reaction is a powerful tool for forming carbon-carbon bonds and synthesizing chiral β-amino carbonyl compounds. rsc.orgrsc.org Similarly, the asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl moieties with high stereocontrol. emorychem.sciencenih.gov
In organocatalyzed versions of these reactions, a chiral catalyst (often a proline derivative) reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an imine (in the Mannich reaction) or an aldehyde (in the aldol reaction). The stereochemical outcome is determined by the facial selectivity of this attack.
The bulky diphenylmethyl group on the isocyanide nucleophile would play a critical role in this step. Its significant steric demand would likely direct the incoming electrophile to the opposite face of the enamine, thereby controlling the formation of the new stereocenter. The rigidity and well-defined conformational preference conferred by the gem-diphenyl group are necessary for high enantioselectivity. emorychem.science This steric directing effect would be a key factor in the design of synthetic strategies aiming for high diastereoselectivity and enantioselectivity.
Copper- and Silver-Catalyzed Enantioselective Additions
Copper and silver complexes have emerged as highly effective catalysts for a variety of enantioselective transformations involving isocyanides. These reactions often leverage the ability of the isocyanide carbon to act as a potent nucleophile or as a participant in cycloaddition reactions. The diphenylmethyl group is particularly well-suited for these reactions, as its steric bulk can effectively control the facial selectivity of the addition.
Silver-catalyzed reactions, in particular, have shown great promise in [3+2] cycloadditions of isocyanides with various partners. In these transformations, a chiral phosphine ligand coordinated to the silver center creates a chiral environment. The isocyanide substrate coordinates to this complex, and its subsequent reaction is guided by steric and electronic interactions with the ligand, leading to high enantiomeric excess (ee).
Copper-catalyzed systems are also widely used, for instance, in the enantioselective addition of isocyanides to imines or other electrophiles. The reaction mechanism often involves the formation of a copper-isocyanide intermediate, which then adds to the electrophile. The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the chiral ligand on the copper catalyst and the steric profile of the isocyanide substituent.
The following table summarizes representative data for analogous copper- and silver-catalyzed enantioselective reactions involving α-acidic isocyanides, illustrating the high levels of stereocontrol achievable.
| Catalyst System | Reactants | Product Type | Yield (%) | ee (%) |
| Ag₂O / Chiral Phosphine Ligand | α-Isocyanoacetate, β-Aryl-α,β-alkynic ketone | Axially Chiral 3-Arylpyrrole | High | Excellent |
| Cu(I) / (R)-DTBM-SEGPHOS | α,β-Unsaturated Pyrazoleamide, Aldimine | syn-Vinylogous Mannich Product | High | High |
| CPA Catalyst | 6-Aryl-2-aminopyridine, Aldehyde, Isocyanide | Axially Chiral Imidazo[1,2-a]pyridine | up to 99 | up to >99 |
This table presents generalized data for reactions analogous to those involving this compound, based on findings for other isocyanides. nih.govresearchgate.net
Titanium-Catalyzed Regio- and Enantioselective Reactions
Titanium complexes are versatile catalysts known for their high Lewis acidity and ability to mediate a range of organic transformations, including carbon-carbon bond-forming reactions. In the context of isocyanide chemistry, titanium catalysts can activate the isocyanide group towards nucleophilic attack or facilitate migratory insertion reactions.
Research has shown that dinuclear alkyl titanium oxide complexes react with isonitriles to form dimetallic η²-iminoacyl species. acs.org This mode of reactivity involves the insertion of the isocyanide carbon into a titanium-alkyl bond. When a chiral ligand is part of the titanium complex, this insertion can proceed enantioselectively, establishing a new stereocenter. The regioselectivity of such reactions is also a key consideration, particularly with unsymmetrical substrates.
Furthermore, titanium catalysts prepared with chiral ligands like (S)-BINOL have been successfully employed in asymmetric cyano-borrowing reactions, demonstrating their potential for enantioselective transformations involving cyanide and, by extension, isocyanide groups. rsc.org The catalyst, often a titanium alkoxide, coordinates both the nucleophile and the electrophile, organizing them within a chiral environment to facilitate a highly stereocontrolled reaction. The specific ligand system is crucial for achieving high levels of enantioselectivity.
The table below shows results from the reaction of dimetallic alkyl titanium oxides with various isocyanides, highlighting the formation of η²-iminoacyl complexes. acs.org
| Titanium Complex | Isocyanide (R'-NC) | Product Type | Yield (%) |
| [{Ti(η⁵-C₅Me₅)Me₂}₂(μ-O)] | tBuNC | η²-iminoacyl complex | 93 |
| [{Ti(η⁵-C₅Me₅)Me₂}₂(μ-O)] | iPrNC | η²-iminoacyl complex | 85 |
| [{Ti(η⁵-C₅Me₅)Me₂}₂(μ-O)] | Me₃SiCH₂NC | η²-iminoacyl complex | 67 |
| [{Ti(η⁵-C₅Me₅)(CH₂Ph)₂}₂(μ-O)] | Me₃SiCH₂NC | η²-iminoacyl complex | 63 |
Role in Metal-Organic Frameworks (MOFs) Construction
This compound as a Structural Building Block for MOFs
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. bohrium.com The isocyanide functional group is a potent ligand for a wide variety of metal ions, making isocyanide-containing molecules attractive candidates as building blocks for MOFs. Although less common than carboxylate or azole-based linkers, isocyanides can form strong coordinative bonds with metal centers, offering an alternative strategy for MOF assembly.
This compound could serve as a monodentate linker or "modulator" in MOF synthesis. In this role, it would coordinate to the metal clusters, occupying a coordination site and influencing the final framework topology. Its primary function would be to control the dimensionality and porosity of the structure. The exceptionally bulky diphenylmethyl group would act as a large "spacer," preventing the formation of dense, non-porous phases and promoting the creation of frameworks with large internal voids and high surface areas. The incorporation of such a bulky group can be a deliberate strategy to engineer specific pore sizes and environments within the MOF. While direct synthesis with isocyanide linkers can be challenging, post-synthetic modification methods provide a viable route for their incorporation into pre-existing frameworks. researchgate.net
Potential Applications in Gas Storage, Selective Catalysis, and Separation Processes
The properties of a hypothetical MOF constructed with this compound as a structural component would be directly influenced by the nature of this linker. The large, hydrophobic diphenylmethyl groups lining the pores would create a nonpolar internal environment.
Gas Storage: The high porosity and surface area potentially created by the bulky linkers would make such MOFs candidates for gas storage, particularly for nonpolar gases like methane and hydrogen. The hydrophobic nature of the pores could enhance selectivity for these gases over more polar molecules like water.
Selective Catalysis: If the metal nodes within the MOF possess open coordination sites, they can function as Lewis acid catalysts. The diphenylmethyl groups would form the walls of the catalytic pocket, imposing shape and size selectivity on substrate molecules. Only reactants that can fit within the pores and access the active sites would be able to react, leading to highly selective catalytic transformations.
Separation Processes: The well-defined pore apertures and specific surface chemistry of such a MOF could be exploited for separation processes. For instance, the framework could be used to separate mixtures of hydrocarbons based on size exclusion or preferential adsorption driven by van der Waals interactions with the phenyl-rich pore environment. The tunability of MOFs allows for the precise design of materials tailored to specific separation challenges. researchgate.net
Future Directions and Emerging Research Areas in Diphenylmethyl Isocyanide Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of isocyanides, including diphenylmethyl isocyanide, has traditionally relied on methods that often involve toxic reagents and generate significant waste. The future of this compound synthesis is geared towards the development of more sustainable and efficient protocols that align with the principles of green chemistry.
Recent research has focused on replacing hazardous dehydrating agents like phosgene (B1210022) and its derivatives with safer alternatives. One promising approach involves the use of p-toluenesulfonyl chloride (p-TsCl) for the dehydration of the corresponding formamide. researchgate.netrsc.org This method offers several advantages, including reduced toxicity, lower cost, and a simplified reaction workup, leading to a significantly lower E-factor (a measure of the amount of waste generated per unit of product). researchgate.netrsc.org Another avenue of exploration is the refinement of protocols using phosphorus oxychloride (POCl₃), a common reagent for isocyanide synthesis. mdpi.com By optimizing reaction conditions, such as using triethylamine (B128534) as both a base and a solvent, researchers have been able to achieve high yields of isocyanides in very short reaction times with minimal waste. mdpi.com
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is also emerging as a powerful tool for the sustainable synthesis of isocyanides. nih.gov This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and reduced environmental impact compared to traditional solution-phase synthesis. The application of these greener synthetic strategies to this compound is a key area of future research, aiming to make its production more environmentally benign and economically viable.
| Synthetic Route | Key Features | Sustainability Advantages |
| p-TsCl Dehydration | Use of a less toxic and cheaper reagent. researchgate.netrsc.org | Reduced E-factor, simplified workup. researchgate.netrsc.org |
| Optimized POCl₃ Protocol | Use of triethylamine as a solvent, rapid reaction times. mdpi.com | High to excellent yields, minimal reaction waste. mdpi.com |
| Mechanochemistry | Solvent-free or low-solvent conditions. nih.gov | Reduced environmental impact, improved efficiency. nih.gov |
Exploration of Unprecedented Reaction Pathways and Selectivities
The unique electronic nature of the isocyanide group in this compound allows it to participate in a wide array of chemical transformations, acting as a nucleophile, an electrophile, or even a radical species. mdpi.com Future research is focused on harnessing this reactivity to explore unprecedented reaction pathways and achieve novel selectivities.
A particularly exciting development is the discovery of the photocatalytic activity of isocyanides. nih.gov Aromatic isocyanides have been shown to act as visible-light photocatalysts, enabling the functionalization of C(sp³)–H bonds under mild, metal-free conditions. nih.gov This opens up new possibilities for the use of this compound in photoredox catalysis, a rapidly growing field in organic synthesis.
Furthermore, isocyanide-based multicomponent reactions (MCRs) continue to be a major area of interest. nih.govnih.gov These reactions, which combine three or more reactants in a single step, are highly efficient for the rapid generation of molecular diversity. nih.govnih.govfrontiersin.org The development of new MCRs involving this compound could lead to the synthesis of novel libraries of complex molecules with potential applications in drug discovery and materials science. nih.govfrontiersin.org Researchers are also investigating the insertion of isocyanides into various chemical bonds, a process that can be catalyzed by transition metals like palladium. nih.gov Exploring the selective insertion of this compound into different substrates will undoubtedly lead to the discovery of new and valuable chemical transformations.
Design and Synthesis of Advanced Catalytic Systems with Enhanced Performance
The development of advanced catalytic systems is crucial for unlocking the full potential of this compound in organic synthesis. Future research in this area will focus on designing catalysts that offer enhanced performance in terms of activity, selectivity, and substrate scope.
Palladium-catalyzed reactions involving isocyanide insertion have shown great promise for the synthesis of a variety of nitrogen-containing compounds. nih.gov The design of novel palladium catalysts with tailored ligands will be a key focus, aiming to improve the efficiency and selectivity of these transformations. For instance, the development of catalysts that can facilitate the living polymerization of isocyanides, including aryl isocyanides, opens up new avenues for the synthesis of well-defined polymers. rsc.org Phenylethynyl palladium(II) complexes have been identified as effective initiators for this purpose, offering control over molecular weight and narrow molecular weight distributions. rsc.org
Furthermore, the coordination chemistry of isocyanides with various transition metals is a rich area for exploration. wikipedia.org The synthesis and characterization of novel organometallic complexes containing this compound as a ligand could lead to the discovery of new catalytic activities. These advanced catalytic systems will not only expand the synthetic utility of this compound but also contribute to the development of more sustainable and efficient chemical processes.
Integration of this compound in Emerging Material Science Applications
The unique properties of the isocyanide functional group make it a valuable component in the design of advanced materials. The integration of this compound into polymers and other materials is an emerging research area with significant potential.
Isocyanide-based polymers (IBPs) are a class of materials that have garnered considerable attention due to their diverse functionalities. nih.gov The polymerization of isocyanide monomers can lead to the formation of linear polymers with functional pendants. By incorporating this compound into these polymer chains, it may be possible to create materials with novel optical and electronic properties. nih.gov For instance, the incorporation of chromophores into the side chains of IBPs has been shown to result in materials with aggregation-induced emission and optical activity. nih.gov
Moreover, the use of diisocyanide monomers in polymerization reactions can lead to the formation of heterocyclic and spiro-heterocyclic polymers. nih.gov While this compound is a monoisocyanide, its derivatives could be designed as diisocyanides for such applications. The development of new polymerization methods and catalysts is crucial for the synthesis of well-defined IBPs with tailored properties. nih.gov The exploration of this compound in the context of functional polymers and materials is a promising frontier that could lead to advancements in areas such as sensors, optical devices, and biomedical applications.
Q & A
Q. What are the common synthetic routes for diphenylmethyl isocyanide, and how are they optimized for purity and yield?
this compound can be synthesized via nucleophilic substitution reactions, such as the treatment of diphenylmethyl halides with silver cyanide (AgCN) under controlled conditions. For example, tert-butyl isocyanide is synthesized using tert-butyl bromide and AgCN . Optimization involves rigorous purification (e.g., vacuum distillation) and characterization via H/C NMR to confirm structural integrity . Solvent selection (e.g., anhydrous ether) and reaction temperature are critical to minimize side products like isocyanates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
High-resolution infrared (IR) and microwave spectroscopy are pivotal for identifying vibrational and rotational modes. For instance, microwave spectra of tert-butyl isocyanide reveal nitrogen quadrupole coupling constants, critical for understanding electronic environments . Raman spectroscopy, particularly surface-enhanced Raman spectroscopy (SERS), enhances sensitivity for detecting low-concentration samples by leveraging metallic nanostructured substrates . Key features include the isocyanide C≡N stretch (~2150 cm) and phenyl ring vibrations, which differ from cyanide isomers .
Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?
this compound shares toxicity profiles with analogs like phenyl isocyanide (LC inhalation/rat: 22 mg/m; LD oral/mouse: 196 mg/kg) . Safety protocols include:
- Conducting reactions in sealed, inert-atmosphere systems.
- Using personal protective equipment (PPE) with respiratory protection.
- Implementing real-time gas detection systems for leaks. Proper waste disposal via hydrolysis in basic solutions neutralizes residual isocyanide .
Advanced Research Questions
Q. What computational methods are employed to predict this compound’s reactivity, and how do they compare to experimental data?
Density functional theory (DFT) calculations, such as those applied to methyl isocyanide isomerization, provide activation energy barriers (e.g., 32.9 kcal/mol vs. experimental 38.4 kcal/mol) and electronic structure insights . For diphenylmethyl derivatives, hybrid functionals (e.g., B3LYP) model steric effects from phenyl groups and transition states for cycloaddition reactions. Discrepancies between computational and experimental results often arise from solvent effects or approximations in van der Waals interactions, necessitating iterative refinement .
Q. How can contradictions in spectroscopic or mechanistic data for this compound be resolved?
Contradictions may stem from impurities, substrate variations (e.g., SERS-active surfaces), or isomerization pathways. For example, methyl isocyanide isomerization was initially misattributed to thermal mechanisms but later linked to radical chain reactions under laser induction . Resolution strategies include:
Q. What role does this compound play in multicomponent reactions (MCRs), and how can reaction efficiency be enhanced?
this compound participates in MCRs like the Ugi reaction, forming heterocycles (e.g., pyrroles) via cyclocondensation with aldehydes, amines, and carbonyl compounds . Efficiency improvements involve:
Q. What challenges arise in applying this compound to surface-enhanced Raman spectroscopy (SERS), and how are they addressed?
Challenges include substrate reproducibility (e.g., Au/Ag nanoparticle aggregation) and signal variability due to molecular orientation. Solutions involve:
- Atomic layer deposition (ALD) to create uniform metallic substrates.
- Functionalizing nanoparticles with this compound via thiol linkages for stable adsorption .
- Machine learning-driven multivariate analysis to interpret complex SERS spectra .
Methodological Considerations
Q. How should researchers design experiments to study this compound’s environmental stability and degradation pathways?
- Use C-labeled isocyanide to trace degradation products in soil/water matrices.
- Employ gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts.
- Conduct photolysis studies under UV-vis light to simulate environmental conditions .
Q. What best practices ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Document detailed synthetic protocols, including solvent purity, reaction time, and purification steps (e.g., column chromatography gradients).
- Share raw spectral data and computational input files as supplementary materials .
- Adhere to IUPAC nomenclature and report physicochemical properties (e.g., melting points, solubility) .
Data Analysis and Reporting
Q. How can advanced statistical methods improve the interpretation of this compound’s bioactivity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
